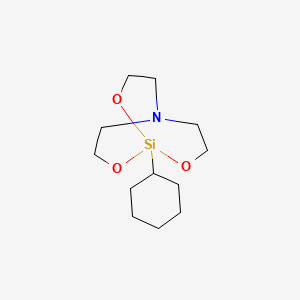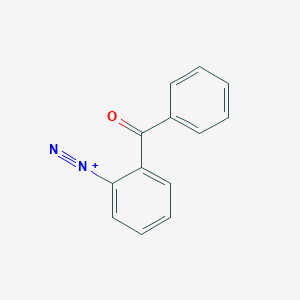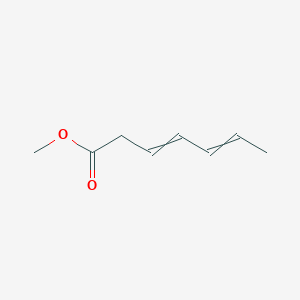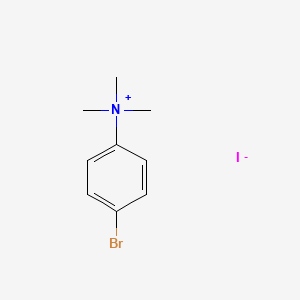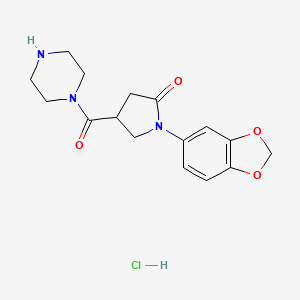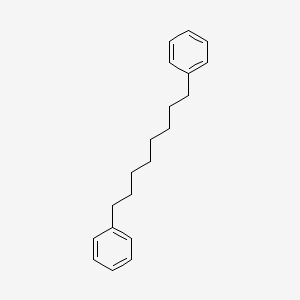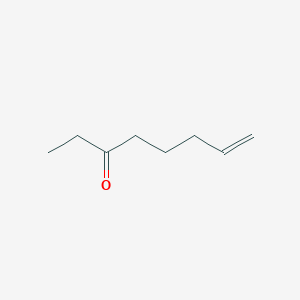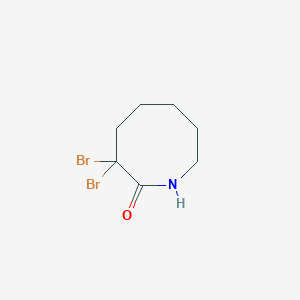
3,3-Dibromoazocan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dibromoazocan-2-one: is an organic compound characterized by the presence of two bromine atoms attached to the azocane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromoazocan-2-one typically involves the bromination of azocan-2-one. This can be achieved through the reaction of azocan-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions: 3,3-Dibromoazocan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form azocan-2-one by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Hydroxylated azocane derivatives.
Reduction: Azocan-2-one.
Oxidation: Higher brominated azocane compounds.
科学研究应用
3,3-Dibromoazocan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3,3-Dibromoazocan-2-one involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2,3-Dibromoazocane: Similar structure but with bromine atoms at different positions.
3,3-Dichloroazocan-2-one: Similar structure with chlorine atoms instead of bromine.
3,3-Diiodoazocan-2-one: Similar structure with iodine atoms instead of bromine.
Uniqueness: 3,3-Dibromoazocan-2-one is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of bromine atoms also influences the compound’s physical properties, such as melting point and solubility, making it suitable for specific applications where other halogenated derivatives may not be as effective.
属性
CAS 编号 |
32566-59-9 |
|---|---|
分子式 |
C7H11Br2NO |
分子量 |
284.98 g/mol |
IUPAC 名称 |
3,3-dibromoazocan-2-one |
InChI |
InChI=1S/C7H11Br2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h1-5H2,(H,10,11) |
InChI 键 |
HTNJKJOBEMTXBK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(=O)NCC1)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


